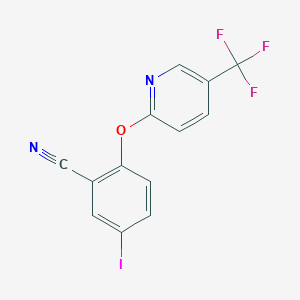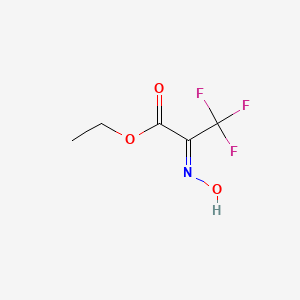
Z-Leu-Leu-Glu-bNA
描述
It is a fluorogenic substrate for the peptidylglutamyl-peptide hydrolyzing (caspase-like) activity of the 20S proteasome . This compound is valuable for studying proteasome activity and related cellular processes.
科学研究应用
Z-Leu-Leu-Glu-bNA is widely used in scientific research to study proteasome function and activity. Its applications include:
生化分析
Biochemical Properties
Z-Leu-Leu-Glu-bNA plays a crucial role in biochemical reactions as a substrate for the 20S proteasome. The 20S proteasome is a high molecular mass multimeric proteinase found in all eukaryotic cells. It exhibits three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide-hydrolyzing activities . This compound specifically interacts with the peptidylglutamyl peptide-hydrolyzing activity of the 20S proteasome, allowing researchers to measure this activity in vitro. The interaction between this compound and the 20S proteasome involves the hydrolysis of the peptide bond, releasing β-naphthylamine, which can be detected fluorometrically .
Cellular Effects
This compound influences various cellular processes by modulating proteasome activity. The 20S proteasome is responsible for degrading damaged or misfolded proteins, thereby maintaining protein homeostasis within the cell. Inhibition or activation of the proteasome by this compound can impact cell signaling pathways, gene expression, and cellular metabolism . For example, proteasome inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the degradation of regulatory proteins . The effects of this compound on cellular processes are therefore closely linked to its ability to modulate proteasome activity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of the 20S proteasome. The compound binds to the proteasome’s peptidylglutamyl peptide-hydrolyzing site, where it undergoes hydrolysis, releasing β-naphthylamine . This interaction is non-competitive, meaning that this compound does not directly compete with other substrates for binding to the proteasome . Instead, it modulates the proteasome’s activity by altering its conformation and catalytic properties. This mechanism allows researchers to study the specific activity of the peptidylglutamyl peptide-hydrolyzing site without interference from other proteolytic activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over prolonged periods . In vitro studies have shown that the hydrolysis of this compound by the 20S proteasome can be measured over time, providing insights into the kinetics of proteasome activity . Long-term effects on cellular function have been observed in studies where proteasome inhibitors, including this compound, were used to modulate proteasome activity, leading to changes in protein degradation and cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as cell cycle arrest and apoptosis, due to excessive inhibition of proteasome function . Threshold effects have been observed, where a certain concentration of this compound is required to achieve measurable inhibition of proteasome activity . These dosage-dependent effects are important for determining the therapeutic potential and safety of proteasome inhibitors in clinical settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with the 20S proteasome, which is a key component of the ubiquitin-proteasome system . This system is responsible for the selective degradation of ubiquitinated proteins, regulating various cellular processes such as cell cycle progression, apoptosis, and stress responses . By modulating the activity of the 20S proteasome, this compound can influence the metabolic flux of proteins and metabolites within the cell . The compound’s effects on metabolic pathways are therefore closely linked to its role in proteasome function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in the cytoplasm, where it interacts with the 20S proteasome . Transporters and binding proteins may also facilitate the uptake and distribution of this compound within cells . The localization and accumulation of the compound can affect its activity and function, as it needs to reach the proteasome to exert its effects . Understanding the transport and distribution of this compound is important for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with the 20S proteasome . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the presence of a benzyloxycarbonyl group at the N-terminal of this compound may facilitate its targeting to the proteasome . The subcellular localization of this compound is crucial for its activity, as it needs to be in close proximity to the proteasome to modulate its function effectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Leu-Glu-bNA involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino acids’ functional groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU). After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .
化学反应分析
Types of Reactions
Z-Leu-Leu-Glu-bNA undergoes hydrolysis reactions catalyzed by proteasomes. The compound is specifically designed to be a substrate for the glutamylpeptidyl-peptide hydrolase activity of the 20S proteasome .
Common Reagents and Conditions
The hydrolysis of this compound typically occurs under physiological conditions, with the presence of proteasomes being the primary requirement. The reaction conditions often include a buffered aqueous solution at a pH that mimics the intracellular environment .
Major Products Formed
The hydrolysis of this compound by the 20S proteasome results in the release of β-naphthylamine, which can be detected fluorometrically. This reaction is used to measure proteasome activity in various biological samples .
作用机制
Z-Leu-Leu-Glu-bNA functions as a substrate for the 20S proteasome’s glutamylpeptidyl-peptide hydrolase activity. The proteasome recognizes and binds to the peptide, catalyzing the hydrolysis of the peptide bond adjacent to the glutamic acid residue. This reaction releases β-naphthylamine, which can be quantified to assess proteasome activity .
相似化合物的比较
Similar Compounds
Z-Leu-Leu-Leu-MCA: Another fluorogenic substrate used to study proteasome activity, but with a different fluorescent tag (4-methylcoumaryl-7-amide).
Suc-LLVY-AMC: A widely used substrate for the chymotrypsin-like activity of the proteasome, tagged with 7-amino-4-methylcoumarin.
Uniqueness
Z-Leu-Leu-Glu-bNA is unique due to its specific recognition by the glutamylpeptidyl-peptide hydrolase activity of the 20S proteasome. This specificity makes it a valuable tool for studying this particular proteolytic activity, distinguishing it from other substrates that target different proteasome activities .
属性
IUPAC Name |
(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-(naphthalen-2-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N4O7/c1-22(2)18-29(38-34(44)30(19-23(3)4)39-35(45)46-21-24-10-6-5-7-11-24)33(43)37-28(16-17-31(40)41)32(42)36-27-15-14-25-12-8-9-13-26(25)20-27/h5-15,20,22-23,28-30H,16-19,21H2,1-4H3,(H,36,42)(H,37,43)(H,38,44)(H,39,45)(H,40,41)/t28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYHULQEZFNUGE-DTXPUJKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75873-85-7 | |
| Record name | Z-Leu-Leu-Glu β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








amine](/img/structure/B1473518.png)



![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl](/img/structure/B1473509.png)



